Dibutyl(2-methoxy-2-oxoethyl)tellanium bromide
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Overview
Description
Dibutyl(2-methoxy-2-oxoethyl)tellanium bromide is an organotellurium compound with the molecular formula C11H24BrO2Te
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl(2-methoxy-2-oxoethyl)tellanium bromide typically involves the reaction of dibutyltellurium dichloride with 2-methoxy-2-oxoethyl bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of any by-products.
Chemical Reactions Analysis
Types of Reactions
Dibutyl(2-methoxy-2-oxoethyl)tellanium bromide can undergo various chemical reactions, including:
Oxidation: The tellurium center can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium center can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride, iodide, or alkoxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Chloride, iodide, alkoxide ions.
Major Products Formed
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Corresponding tellurium compounds with substituted nucleophiles.
Scientific Research Applications
Dibutyl(2-methoxy-2-oxoethyl)tellanium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of tellurium-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of tellurium-based pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
Mechanism of Action
The mechanism of action of Dibutyl(2-methoxy-2-oxoethyl)tellanium bromide involves its interaction with molecular targets through its tellurium center. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to undergo redox reactions and form stable complexes with biomolecules is of particular interest.
Comparison with Similar Compounds
Similar Compounds
- Dibutyl(2-methoxy-2-oxoethyl)selenium bromide
- Dibutyl(2-methoxy-2-oxoethyl)sulfur bromide
- Dibutyl(2-methoxy-2-oxoethyl)phosphorus bromide
Uniqueness
Dibutyl(2-methoxy-2-oxoethyl)tellanium bromide is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to its sulfur, selenium, and phosphorus analogs. Tellurium compounds often exhibit higher reactivity and unique redox properties, making them valuable in various chemical and biological applications.
Properties
CAS No. |
111873-48-4 |
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Molecular Formula |
C11H23BrO2Te |
Molecular Weight |
394.8 g/mol |
IUPAC Name |
dibutyl-(2-methoxy-2-oxoethyl)tellanium;bromide |
InChI |
InChI=1S/C11H23O2Te.BrH/c1-4-6-8-14(9-7-5-2)10-11(12)13-3;/h4-10H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
FERHQZQHHPKGOD-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Te+](CCCC)CC(=O)OC.[Br-] |
Origin of Product |
United States |
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